1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid
Description
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is a synthetic cyclohexanecarboxylic acid derivative characterized by a fluorine-substituted phenylamino group at the cyclohexane ring’s 1-position.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
1-(3-fluoroanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) |
InChI Key |
VMFBOPOKTDDYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclohexanecarboxylic Acid Derivatives
The most widely documented method involves a two-step sequence starting with the alkylation of a cyclohexanecarboxylic acid precursor. In the first step, sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates the deprotonation of cyclohexanecarboxylic acid, generating a reactive enolate. This intermediate undergoes nucleophilic attack by 3-fluoroaniline, forming the N-alkylated product.
Key Reaction Conditions:
-
Base: Sodium hydride (1.2 equivalents)
-
Solvent: Anhydrous DMSO at 0–5°C
-
Reaction Time: 4–6 hours
The use of DMSO as a polar aprotic solvent enhances the enolate’s stability, while controlled temperatures minimize side reactions such as over-alkylation.
Hydrolysis of the Intermediate Ester
The alkylated intermediate is subsequently hydrolyzed using sodium hydroxide (NaOH) in trimethyleneglycol. This step cleaves any ester protecting groups, yielding the final carboxylic acid.
Optimization Insights:
-
Base Concentration: 2M NaOH ensures complete hydrolysis within 2 hours.
-
Temperature: Reflux conditions (120–130°C) accelerate the reaction but require careful pH monitoring to prevent decarboxylation.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 78 | 92 |
| 2 | 85 | 96 |
This method, reported by Shao et al. (2011), achieves an overall yield of 66% and is scalable to multi-kilogram batches.
Grignard Reagent-Based Carboxylation
Formation of the Grignard Intermediate
An alternative route employs a Grignard reagent to construct the cyclohexane ring. 3-Fluoroaniline is first treated with ethylmagnesium bromide (EtMgBr) in the presence of titanium(IV) isopropylate, forming a titanium-complexed amine. This intermediate reacts with cyclohexene oxide, yielding a cyclohexyl-magnesium species.
Critical Parameters:
-
Catalyst: Titanium(IV) isopropylate (5 mol%)
-
Solvent: Dry diethyl ether under inert atmosphere
Carboxylation with CO₂
The Grignard intermediate is quenched with gaseous carbon dioxide (CO₂), resulting in the formation of the carboxylic acid moiety. Subsequent protonation with aqueous HCl furnishes the target compound.
Advantages:
Limitations:
Hydrolysis of Nitrile Precursors
Nitrile Synthesis via Nucleophilic Substitution
A third approach involves the preparation of 1-(3-fluoro-phenylamino)-cyclohexanecarbonitrile. This is achieved by reacting 3-fluoroaniline with cyclohexanecarbonyl chloride in the presence of triethylamine, followed by treatment with potassium cyanide (KCN).
Reaction Scheme:
Acidic Hydrolysis
The nitrile intermediate undergoes hydrolysis in concentrated hydrochloric acid (HCl) at elevated temperatures, converting the cyano group to a carboxylic acid.
Conditions:
-
Acid: 6M HCl
-
Temperature: 100°C, 8 hours
-
Yield: 70–75%
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Overall Yield (%) | Scalability |
|---|---|---|
| Two-Step Alkylation | 66 | Industrial |
| Grignard Carboxylation | 55 | Lab-scale |
| Nitrile Hydrolysis | 70 | Pilot-scale |
The two-step method remains the preferred industrial route due to its robustness, while the nitrile hydrolysis approach offers higher yields but requires hazardous cyanide reagents.
Purity and Byproduct Formation
-
Alkylation Route: Primary byproducts include dialkylated species (≤5%), removable via recrystallization from ethanol/water.
-
Grignard Method: Trace magnesium residues (<0.1%) necessitate post-synthesis ion-exchange chromatography.
Optimization Strategies and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been identified as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which plays a crucial role in metabolic processes. Its applications in treating metabolic diseases such as Type 2 diabetes mellitus and associated conditions like dyslipidemia, obesity, and hypertension have been highlighted in several studies.
Pharmaceutical Composition
- Therapeutic Uses : The compound can be formulated into pharmaceutical compositions aimed at treating various metabolic disorders. These include:
- Type 2 Diabetes Mellitus
- Dyslipidemia : High levels of triglycerides and LDL cholesterol.
- Obesity : Associated with insulin resistance and metabolic syndrome.
A notable patent describes methods for using this compound or its salts to manage these conditions effectively, indicating its therapeutic potential as a medicament for patients suffering from these diseases .
Cancer Research
Recent studies have also explored the anticancer properties of compounds related to 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid. For instance, compounds exhibiting structural similarities have shown promising results against various human tumor cell lines.
Antitumor Activity
- In Vitro Studies : Compounds derived from similar structures have been evaluated for their antimitotic activity against cancer cells. For example, a related compound demonstrated significant growth inhibition rates in human cancer cell lines, suggesting that modifications to the cyclohexanecarboxylic acid structure may enhance its efficacy .
Case Studies and Experimental Findings
Several case studies provide insights into the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluoro-phenylamino group can bind to active sites on enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- 2-Fluoro : Steric effects may hinder interactions in active sites.
- 4-Fluoro + Oxo : Oxo group enhances hydrophilicity, altering pharmacokinetics.
Halogen-Substituted Derivatives
Key Insights :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and reduce steric bulk compared to chlorine .
- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3-F or 3-Cl) may offer better binding specificity in asymmetric enzyme pockets compared to para isomers.
Acylamino-Substituted Derivatives
Comparison with Target Compound :
- Phenylamino vs. Acylamino: The phenylamino group in the target compound lacks the acyl carbonyl, reducing hydrogen-bonding capacity but increasing flexibility for conformational adaptation .
- Fluorine’s Role: The 3-F substituent may enhance binding to hydrophobic pockets in target proteins compared to bulkier acylamino groups.
Heterocyclic and Functionalized Analogs
Key Contrasts :
- Heterocycles vs. Phenylamino: Pyridine-containing analogs offer coordination sites for metals but may introduce basicity, altering solubility .
- Functionalization : The target compound’s free carboxylic acid group enables direct conjugation in drug design, unlike protected derivatives .
Research Findings and Implications
- Synthetic Challenges : Fluorination at the 3-position may require specialized reagents (e.g., Balz-Schiemann reaction) compared to 2- or 4-fluoro analogs, impacting scalability .
- Biological Activity : Meta-fluoro substitution is associated with improved pharmacokinetic profiles in CNS-targeting drugs due to balanced lipophilicity and electronic effects .
- Thermodynamic Stability : Computational studies on phenylalanine cyclohexane analogs (e.g., ) suggest that substituent position affects ring conformation, influencing bioavailability.
Biological Activity
1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16FNO2 and a molecular weight of approximately 239.27 g/mol. This compound features a cyclohexane structure substituted with a carboxylic acid and a fluorinated phenylamino group. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.
Biological Activity
Research indicates that 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid exhibits significant biological activities, particularly as an antagonist for various receptors involved in inflammatory responses. Its structural characteristics suggest potential interactions with integrins, which play crucial roles in cell adhesion and migration processes. The compound's ability to modulate immune responses positions it as a candidate for treating conditions like asthma and other inflammatory diseases.
The biological activity of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid can be attributed to its interaction with specific biological targets:
- Integrins : These are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The compound may inhibit integrin-mediated signaling pathways, impacting cell migration and inflammatory processes.
- Receptor Antagonism : It is suggested that the compound acts as an antagonist to various receptors, potentially modulating pathways involved in inflammation and immune response.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid, it is useful to compare it with structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(3-Fluorophenyl)propanamide | Contains a propanamide chain instead of cyclohexane | Potentially different pharmacokinetic properties |
| 4-(3-Fluorophenyl)butanoic acid | Longer carbon chain with similar phenyl substitution | May exhibit different biological activities |
| N-(3-Fluorophenyl)glycine | Amino acid derivative with a shorter carbon backbone | Different solubility and reactivity profiles |
These compounds differ primarily in their carbon chain length and functional groups, influencing their biological activity and applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:
- Inflammatory Disease Models : In vitro studies have demonstrated that compounds similar to 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid can reduce cytokine release in models of inflammation, suggesting a role in managing inflammatory diseases.
- Antagonistic Effects on Receptors : Research has shown that related compounds exhibit antagonistic effects on various receptors implicated in pain and inflammation, indicating that 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid may share these properties.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorinated compounds indicate enhanced absorption and distribution due to increased lipophilicity, which may enhance the efficacy of 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid in therapeutic contexts.
Q & A
Q. What are the common synthetic routes for 1-(3-Fluoro-phenylamino)-cyclohexanecarboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves three key steps: (1) trifluoromethylation of cyclohexane derivatives using agents like trifluoromethyl iodide, (2) hydroxylation via oxidizing agents (e.g., hydrogen peroxide), and (3) carboxylation to introduce the carboxylic acid group . Reaction conditions (temperature, solvent, catalyst) critically impact yield:
- Trifluoromethylation : Requires anhydrous conditions and strong bases (e.g., NaH) to prevent side reactions.
- Hydroxylation : Optimized at 0–25°C to avoid over-oxidation.
- Carboxylation : CO₂ pressure and transition-metal catalysts (e.g., Pd) enhance efficiency.
Q. Table 1: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield Range (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Trifluoromethylation | CF₃I, NaH, DMF, 60°C | 45–65 | 85–90% | |
| Hydroxylation | H₂O₂, AcOH, RT | 70–80 | 90–95% | |
| Carboxylation | CO₂, Pd(OAc)₂, 80°C, 5 bar | 50–60 | 88–93% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural features of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenylamino group via coupling constants and chemical shifts at δ 6.8–7.2 ppm for aromatic protons) .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1550 cm⁻¹) functionalities .
- HPLC-MS : Quantifies purity (>95%) and molecular ion [M+H]⁺ (m/z calculated: 279.3) .
Advanced Research Questions
Q. Table 2: Conformational Energy Differences
| Substituent Position | ΔG (kcal/mol) | Biological Activity (IC₅₀, µM) | Source |
|---|---|---|---|
| Equatorial | 0.0 (ref) | 12.3 ± 1.2 | |
| Axial | +2.4 | >50 |
Q. What strategies mitigate conflicting data in fluorination’s impact on enzyme inhibition profiles?
Methodological Answer: Contradictions in enzyme inhibition (e.g., COX-2 vs. CYP450) arise from fluorophenylamino’s electronic effects. Resolve via:
Dose-Response Curves : Test across concentrations (0.1–100 µM) to identify non-linear effects.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. non-specific interactions .
Meta-Analysis : Pool data from >5 independent studies using random-effects models to account for variability .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
